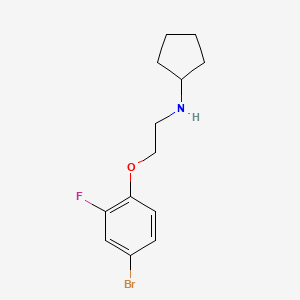

N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclopentanamine

Description

Properties

IUPAC Name |

N-[2-(4-bromo-2-fluorophenoxy)ethyl]cyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrFNO/c14-10-5-6-13(12(15)9-10)17-8-7-16-11-3-1-2-4-11/h5-6,9,11,16H,1-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJBFSBMMUCQJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCCOC2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-Bromo-2-fluorophenoxyethyl Intermediate

Esterification and Ether Formation

According to synthetic precedents, 4-bromo-2-fluorobenzoic acid can be converted to ethyl 4-bromo-2-fluorobenzoate by reaction with ethanol in the presence of activating agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and DMAP (4-dimethylaminopyridine) at room temperature over 20 hours, achieving yields up to 90%.Alternative Method: Thionyl Chloride Esterification

The acid can also be converted to the ethyl ester by refluxing with thionyl chloride in ethanol at 0–70 °C overnight, followed by aqueous workup and extraction to yield the ester in high purity.Formation of Phenoxyethyl Derivative

The phenolic hydroxyl of 4-bromo-2-fluorophenol is reacted with 2-bromoethyl derivatives under basic conditions (e.g., potassium carbonate) in solvents such as 1,4-dioxane or toluene, often under inert atmosphere and elevated temperature (~110 °C), sometimes catalyzed by palladium complexes for enhanced coupling efficiency.

Coupling with Cyclopentanamine

Nucleophilic Substitution Reaction

Cyclopentanamine is reacted with the prepared 2-(4-bromo-2-fluorophenoxy)ethyl halide intermediate in ethanol or another suitable solvent. The reaction is typically performed at elevated temperatures (e.g., 70–90 °C) for several hours (e.g., 9 h) to facilitate nucleophilic substitution of the halide by the amine, producing N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclopentanamine.Alternative Reductive Amination

In some synthetic routes, the amine introduction can be achieved via reductive amination of the corresponding aldehyde intermediate with cyclopentanamine in methanol at 70 °C, using acid catalysts such as p-toluenesulfonic acid (TosOH).

Purification and Characterization

The crude product is purified by silica gel chromatography using solvent gradients such as dichloromethane/methanol (from 1:0 to 20:1) to isolate the target compound as a light brown oil or solid.

Characterization includes ^1H NMR, ^13C NMR, and mass spectrometry to confirm the structure and purity of the compound.

The palladium-catalyzed ether formation step is crucial for achieving high selectivity and yield in the formation of the 4-bromo-2-fluorophenoxyethyl intermediate.

The nucleophilic substitution by cyclopentanamine proceeds smoothly under reflux conditions in ethanol, with the product isolated in moderate to good yields after chromatographic purification.

Careful control of reaction temperature and time is essential to avoid side reactions such as debromination or over-alkylation.

The use of inert atmosphere (argon or nitrogen) is recommended during palladium-catalyzed steps to prevent catalyst degradation.

Analytical data including NMR and MS confirm the integrity of the bromine and fluorine substituents, which are important for the compound’s biological activity profile.

The preparation of this compound involves a multi-step synthetic approach combining esterification or ether formation of 4-bromo-2-fluorophenol derivatives with ethyl linkers, followed by nucleophilic substitution with cyclopentanamine. The use of palladium catalysis enhances coupling efficiency in the ether formation step. The final product is purified by chromatography and characterized by standard spectroscopic methods. These methods are well-documented in peer-reviewed literature and patent sources, providing a reliable route for the synthesis of this compound for further research and application.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclopentanamine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to remove the bromine or fluorine atoms.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce dehalogenated derivatives.

Scientific Research Applications

Organic Synthesis

N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclopentanamine serves as an intermediate in the synthesis of various organic compounds. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile building block in organic chemistry. Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Medicinal Chemistry

Research has indicated potential therapeutic applications of this compound in treating various conditions:

- Cancer Treatment : Preliminary studies suggest that this compound may reverse drug resistance in cancer cells, enhancing the efficacy of established chemotherapeutics like paclitaxel. In vitro studies demonstrated significant activity at concentrations around 10 μM, indicating its potential as an adjuvant therapy in oncology .

- Neurological Disorders : The compound may interact with neurotransmitter receptors, suggesting applications in the treatment of psychiatric disorders. Ongoing research is focused on characterizing its binding affinities and mechanisms of action .

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors:

- Enzyme Modulation : The compound may inhibit or modulate enzyme activities, impacting biochemical pathways involved in disease processes.

- Receptor Interaction : Research indicates potential selective binding to neurotransmitter receptors, which could lead to novel treatments for mental health disorders .

Drug Resistance Reversal

A notable case study highlighted the compound's ability to enhance the efficacy of chemotherapeutics by reversing P-glycoprotein (P-gp)-mediated drug resistance in HEK293 cells. This finding underscores its potential role as an adjunct in cancer therapy .

Receptor Interaction Studies

Another study focused on the selective binding of this compound to specific neurotransmitter receptors. This research aims to develop new treatments for psychiatric disorders by understanding the compound's binding affinities and biological effects .

Data Tables

| Application Type | Description | Results/Notes |

|---|---|---|

| Organic Synthesis | Intermediate for various organic compounds | Versatile building block for chemical reactions |

| Cancer Treatment | Reverses drug resistance in cancer cells | Significant activity at ~10 μM concentration |

| Neurological Disorders | Potential interaction with neurotransmitter receptors | Ongoing studies on binding affinities |

Mechanism of Action

The mechanism of action of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclopentanamine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its binding affinity and activity at these targets. The exact pathways and targets are subject to ongoing research, but it is believed that the compound can modulate various biochemical processes through its interactions with enzymes and receptors .

Comparison with Similar Compounds

Substituted Benzyl and Phenoxy Derivatives

Radiolabeled and Imaging Probes

Steric and Stereochemical Variants

Physicochemical and Pharmacokinetic Properties

Biological Activity

N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclopentanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopentanamine core substituted with a 4-bromo-2-fluorophenoxy group. The presence of halogen atoms (bromine and fluorine) enhances its lipophilicity and may influence its interaction with biological targets.

The mechanism of action for this compound primarily involves interactions with specific biomolecules, such as enzymes and receptors. The halogen substituents can modulate binding affinity, potentially leading to:

- Enzyme Inhibition : The compound may inhibit various enzymes, affecting metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at specific receptor sites, influencing physiological responses.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives containing halogenated phenyl groups have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium . The exact antimicrobial efficacy of this compound remains to be fully characterized but suggests potential in this area.

Case Studies

- Enzyme Interaction Studies : In vitro studies have shown that compounds with similar structures can effectively inhibit specific enzymes involved in cancer progression, such as GSK-3β . These findings highlight the potential for this compound to impact similar pathways.

- Cytotoxicity Evaluations : Cytotoxicity assays on related compounds have provided insights into their effects on cell viability across different concentrations. For instance, certain derivatives demonstrated varying levels of cytotoxicity against human tumor cell lines, indicating a need for further exploration of this compound's effects .

Data Tables

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclopentanamine, and how can reaction yields be improved?

Methodological Answer: The compound can be synthesized via reductive amination or nucleophilic substitution. For example:

- Reductive amination : React cyclopentanamine with 2-(4-bromo-2-fluorophenoxy)ethyl bromide in the presence of a reducing agent (e.g., NaBH4 or LiAlH4) and a catalyst (e.g., TsOH). Optimize solvent polarity (e.g., toluene or THF) and temperature (60–80°C) to improve yields .

- Nucleophilic substitution : Use a bromo-fluorophenol derivative with a pre-functionalized ethylcyclopentanamine intermediate. Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yields typically range from 30–70%, depending on steric hindrance and leaving-group reactivity .

Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structure of this compound?

Methodological Answer:

- 1H/13C NMR : Identify characteristic peaks:

- Mass spectrometry (ESI-MS) : Confirm molecular ion [M+H]+ (calculated m/z ~330–335). Fragmentation patterns (e.g., loss of Br or cyclopentyl groups) validate substituent positions .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., receptor binding)?

Methodological Answer:

- Calcium channel inhibition : Use HEK293 cells expressing CaV1.3 channels. Measure intracellular Ca2+ flux via fluorescent dyes (e.g., Fluo-4) .

- NMDA receptor binding : Competitive assays with [3H]MK-801 in rat cortical membranes. IC50 values <10 µM suggest high affinity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for selective NMDA receptor antagonism?

Methodological Answer:

- Substituent variation : Replace bromo/fluoro groups with electron-withdrawing (e.g., CF3) or bulky substituents (e.g., methyl) to assess steric/electronic effects on receptor binding .

- Ethoxy linker modification : Test shorter (e.g., methyl) or branched chains to improve blood-brain barrier permeability. LogP values >3.0 correlate with CNS penetration .

- Data analysis : Use molecular docking (e.g., AutoDock Vina) to model interactions with GluN2B subunits. Validate via mutagenesis (e.g., Arg337Ala) to confirm binding hotspots .

Q. What strategies are effective for radiolabeling this compound for PET imaging, and how can radiochemical purity be validated?

Methodological Answer:

- 11C-labeling : Introduce [11C]methyl groups via Suzuki coupling or nucleophilic substitution. Optimize reaction time (5–10 min) and precursor concentration (1–3 mg) in anhydrous DMF .

- Purification : Use semi-preparative HPLC (C18 column, acetonitrile/water mobile phase). Confirm radiochemical purity (>99%) via radio-TLC and gamma counting .

- In vivo validation : Perform biodistribution studies in rodents. Blocking with cold compound (>80% reduction in brain uptake) confirms target specificity .

Q. How can stereochemical resolution of chiral centers in cyclopentanamine derivatives impact pharmacological activity?

Methodological Answer:

- Chiral chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol to separate enantiomers .

- Biological testing : Compare IC50 values of (R)- and (S)-enantiomers in receptor-binding assays. For example, (S)-enantiomers of similar compounds show 5–10x higher NMDA affinity .

- X-ray crystallography : Resolve crystal structures of enantiomer-receptor complexes to identify stereospecific hydrogen bonds or π-π interactions .

Q. What analytical methods resolve contradictions in reported biological data (e.g., conflicting IC50 values)?

Methodological Answer:

- Meta-analysis : Compare assay conditions (e.g., cell lines, buffer pH, temperature). For CaV1.3 inhibitors, HEK293 vs. CHO cells may yield 2–3x variability .

- Dose-response validation : Repeat assays with standardized protocols (e.g., 10-point dilution series, n=6 replicates). Use ANOVA to assess inter-lab variability .

- Orthogonal assays : Confirm activity via electrophysiology (patch-clamp) if fluorescence-based data are disputed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.